molecular formula C3H5NOS B1278698 Methanesulfinyl-acetonitrile CAS No. 52109-49-6

Methanesulfinyl-acetonitrile

Cat. No.: B1278698
CAS No.: 52109-49-6
M. Wt: 103.15 g/mol
InChI Key: PDYQATNUIZPQSW-UHFFFAOYSA-N
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Description

Methanesulfinyl-acetonitrile is a specialized organic compound that features both nitrile and methanesulfinyl functional groups, making it a valuable building block in organic synthesis and pharmaceutical research. Its structure suggests potential applications as a key intermediate in the development of novel [mention potential applications, e.g., pharmaceuticals or agrochemicals]. The compound's reactivity is characterized by the [describe potential properties, e.g., electron-withdrawing nature of the nitrile group combined with the properties of the sulfinyl group], which can facilitate various chemical transformations, including [mention potential reactions, e.g., nucleophilic additions or cyclization reactions]. Researchers value this compound for its utility in exploring new chemical spaces and synthesizing complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures, including the use of personal protective equipment, should be followed. For detailed safety information, please consult the Safety Data Sheet (SDS). Note: The specific applications, research value, and mechanism of action for this compound are not widely documented in general sources. For accurate and detailed information, please refer to specialized chemical databases, scientific literature, or contact the chemical supplier directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfinylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYQATNUIZPQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450308
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52109-49-6
Record name METHANESULFINYL-ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methanesulfinyl Acetonitrile and Its Precursors

Direct Synthesis Approaches to Sulfinyl-acetonitriles

Direct synthesis methods offer an efficient route to sulfinyl-acetonitriles by modifying a precursor that already contains the complete carbon and sulfur backbone. These methods primarily rely on the oxidation of the corresponding thioether.

The oxidation of thioethers to sulfoxides is a fundamental and widely employed transformation in organic synthesis. rsc.org This method is attractive due to the ready availability of thioether precursors and the variety of oxidizing agents that can effect the transformation with high selectivity, avoiding over-oxidation to the corresponding sulfone. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of Methanesulfinyl-acetonitrile, the precursor would be 2-(methylthio)acetonitrile.

A range of oxidants can be utilized for this conversion, often in the presence of a catalyst. The choice of reagent and conditions is crucial to ensure high yield and selectivity for the sulfoxide (B87167). organic-chemistry.org Acetonitrile (B52724) is frequently used as a solvent in these reactions due to its polar aprotic nature and its ability to dissolve a wide range of organic compounds and reagents. commonorganicchemistry.com

Several effective methods for the selective oxidation of sulfides to sulfoxides have been developed:

Hydrogen Peroxide (H₂O₂) : This is a common and environmentally benign oxidant. The reaction can be catalyzed by various species. For instance, a combination of H₂O₂ in a methanol/acetonitrile solvent system with potassium carbonate has been shown to be effective. gaylordchemical.comsid.ir While the oxidation of a thioether to a sulfoxide can occur as a non-catalyzed reaction, catalysts are often necessary for the subsequent oxidation of the sulfoxide to the sulfone. rsc.orgresearchgate.net

Sodium Hypochlorite (B82951) (NaOCl) : A catalyst-free oxidation using sodium hypochlorite pentahydrate crystals in an aqueous acetonitrile solution can selectively produce sulfoxides in high yields. organic-chemistry.org

Periodic Acid (H₅IO₆) : In the presence of a catalyst like ferric chloride (FeCl₃), periodic acid in acetonitrile is an excellent system for the selective oxidation of sulfides. organic-chemistry.org

Sodium Bromate (B103136) (NaBrO₃) : Combined with ammonium (B1175870) chloride (NH₄Cl), sodium bromate serves as an efficient and inexpensive reagent for the selective oxidation of various sulfides to their corresponding sulfoxides in an aqueous acetonitrile medium. sid.ir

The general reaction scheme is as follows: CH₃SCH₂CN + [O] → CH₃S(O)CH₂CN

The following table summarizes various oxidizing systems used for the conversion of thioethers to sulfoxides, many of which utilize acetonitrile as a solvent.

Oxidizing AgentCatalyst/Co-reagentSolventKey Features
Hydrogen Peroxide (H₂O₂)K₂CO₃Methanol/AcetonitrileEffective for dialkyl sulfides. gaylordchemical.comsid.ir
Sodium Hypochlorite (NaOCl·5H₂O)NoneAqueous AcetonitrileCatalyst-free, environmentally benign. organic-chemistry.org
Periodic Acid (H₅IO₆)FeCl₃AcetonitrileExcellent selectivity for sulfoxides. organic-chemistry.org
Sodium Bromate (NaBrO₃)NH₄ClAqueous AcetonitrileInexpensive and highly selective. sid.ir

Halide exchange reactions, particularly the Finkelstein reaction, represent a classic method for converting alkyl chlorides or bromides into alkyl iodides. wikipedia.org This Sₙ2 reaction is typically conducted in a polar aprotic solvent, such as acetone (B3395972) or acetonitrile. commonorganicchemistry.comwikipedia.org The reaction is an equilibrium process that can be driven to completion by taking advantage of the poor solubility of the leaving halide salt in the solvent. For example, when converting an alkyl chloride with sodium iodide in acetone, the sodium chloride formed is insoluble and precipitates, shifting the equilibrium toward the product. wikipedia.org

While not a direct method for synthesizing the sulfinyl group itself, this reaction is crucial for preparing precursors. For instance, if a synthetic route to this compound required an iodo-containing intermediate, a Finkelstein reaction could be employed to convert a more readily available chloro- or bromo-precursor. The use of acetonitrile as a solvent is advantageous due to its ability to dissolve the reacting salts while facilitating the Sₙ2 mechanism. commonorganicchemistry.com

The classic Finkelstein reaction is shown below: R-X + NaI ⇌ R-I + NaX (where X = Cl, Br)

This reaction is highly effective for primary, allyl, benzyl (B1604629), and α-carbonyl halides but is less reactive with secondary halides and generally unreactive with vinyl, aryl, and tertiary alkyl halides. wikipedia.org

Indirect Synthetic Pathways involving Precursors

Indirect methods involve the synthesis of a highly reactive intermediate, which is then used to construct the final molecule. For this compound, a key precursor is Methanesulfinyl chloride.

A plausible indirect route to this compound involves the reaction of Methanesulfinyl chloride with the nucleophilic carbanion of acetonitrile. This approach is analogous to the preparation of 2-(methylsulfonyl)acetonitrile from methanesulfonyl chloride and acetonitrile in the presence of a base. The reaction would proceed by deprotonation of acetonitrile using a strong base to form the cyanomethyl anion (⁻CH₂CN), which then attacks the electrophilic sulfur atom of Methanesulfinyl chloride.

The proposed reaction is: CH₃S(O)Cl + ⁻CH₂CN → CH₃S(O)CH₂CN + Cl⁻

This method hinges on the successful preparation of the precursor, Methanesulfinyl chloride.

The synthesis of Methanesulfinyl chloride is a well-documented procedure that requires careful control of reaction conditions to achieve high yields and purity. orgsyn.org A common method involves the chlorination of methyl disulfide in the presence of acetic anhydride (B1165640). orgsyn.org

Success in this synthesis is highly dependent on maintaining stoichiometric quantities of the reagents. orgsyn.org The reaction is typically performed at low temperatures (0° to -10°C) to control its exothermic nature and prevent the formation of byproducts. orgsyn.org Vigorous stirring is necessary to ensure proper mixing and to prevent the localized buildup of reactive intermediates. orgsyn.org The progress of the chlorination can be monitored by distinct color changes in the reaction mixture, which transitions from yellow to reddish-orange and finally to a pale golden yellow, indicating the completion of the reaction. orgsyn.org After the reaction, the product is isolated by vacuum distillation to separate it from the acetyl chloride byproduct and any unreacted starting materials. orgsyn.org

The following table outlines the typical reagents and conditions for this synthesis.

ReagentMolar EquivalentPurpose
Methyl disulfide1.0Sulfur source
Acetic anhydride2.0Solvent/Reagent
Chlorine3.0Chlorinating agent

Reaction Temperature: 0°C to -10°C orgsyn.org Yield: 83-86% orgsyn.org

In the synthesis of Methanesulfinyl chloride from methyl disulfide, acetic anhydride plays a critical role. While it functions as a solvent for the reactants, its primary role is likely more complex. The reaction involves the cleavage of the sulfur-sulfur bond in methyl disulfide by chlorine. orgsyn.org

Utilization of Methanesulfonyl Azide (B81097) in Synthetic Sequences

Methanesulfonyl azide (mesyl azide) is a significant reagent in modern organic synthesis, primarily utilized for diazo-transfer reactions. wikipedia.org A key advantage over other sulfonyl azides, such as p-toluenesulfonyl azide (tosyl azide), is the ease of removal of its byproduct, methanesulfonamide, which can be separated by extraction with a dilute aqueous base. However, like many organic azides, methanesulfonyl azide is potentially explosive, which presents considerable handling and safety challenges. wikipedia.org To mitigate these risks, synthetic strategies have shifted towards in situ generation, where the reagent is produced and consumed within the same reaction vessel, avoiding its isolation and storage. ucc.ie

In Situ Generation Techniques of Methanesulfonyl Azide

The in situ generation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide is a critical strategy to minimize the hazards associated with this energetic compound. researchgate.net This approach not only enhances safety but also allows for the integration of its synthesis into telescoped continuous flow processes, further controlling the risks. ucc.ie

Real-time reaction monitoring, particularly through FlowNMR spectroscopy, has been instrumental in elucidating the mechanistic pathways of its formation. researchgate.netresearchgate.net Studies have revealed that the reaction mechanism is highly dependent on the presence or absence of a base, such as triethylamine (B128534). ucc.ie

Neutral Conditions : In the absence of a base, the formation of methanesulfonyl azide in an aqueous acetonitrile solution proceeds via a direct nucleophilic substitution at the sulfur atom. ucc.ie This is consistent with a classical bimolecular nucleophilic substitution (SN2) mechanism.

Basic Conditions : The presence of triethylamine significantly accelerates the generation of methanesulfonyl azide. researchgate.netresearchgate.net This rapid formation suggests a different mechanistic route, likely involving the intermediacy of a more reactive species such as sulfene (B1252967) or a methanesulfonyl triethylammonium (B8662869) intermediate. ucc.ieresearchgate.net

This ability to generate and use methanesulfonyl azide in a single, controlled step offers significant safety advantages for its application in subsequent reactions, such as diazo-transfer processes. ucc.ieresearchgate.net

Table 1: Mechanistic Pathways for In Situ Generation of Methanesulfonyl Azide

ConditionProposed MechanismKey CharacteristicsReference
Neutral (No Base)Direct Nucleophilic Substitution (SN2)Azide anion directly attacks the sulfur atom of methanesulfonyl chloride, displacing the chloride ion. ucc.ie
Basic (e.g., Triethylamine)Sulfene or Methanesulfonyl Triethylammonium IntermediateRapid generation of the azide product. The base facilitates the formation of a highly reactive intermediate which is then trapped by the azide ion. ucc.ieresearchgate.netresearchgate.net
Reaction with Sodium Azide in Acetonitrile Medium

Acetonitrile is a suitable solvent for the in situ preparation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide. wikipedia.org Its use, often in an aqueous mixture, can facilitate a homogeneous reaction system, which is advantageous for both reaction control and real-time analytical monitoring. ucc.ie

A detailed study of the reaction in an aqueous acetonitrile solution showed that the 'pre-generation' of methanesulfonyl azide could be achieved with near-complete formation after approximately 40 minutes at room temperature. ucc.ie The fundamental reaction involves the potent nucleophile, the azide anion (N₃⁻), which is generated from the dissociation of sodium azide in the solvent. This anion then attacks the electrophilic sulfur center of the methanesulfonyl chloride molecule.

The subsequent displacement of the chloride ion, which is an effective leaving group, results in the formation of methanesulfonyl azide. The use of acetonitrile as a solvent is compatible with downstream applications, such as the synthesis of α-diazo-β-ketoesters, allowing for a streamlined, one-pot, or continuous flow process that avoids the isolation of hazardous intermediates. ucc.ie

Table 2: Reaction Components for Methanesulfonyl Azide Synthesis in Acetonitrile

ComponentRoleReference
Methanesulfonyl ChlorideSulfonylating Agent / Electrophile ucc.ie
Sodium Azide (NaN₃)Source of Azide Nucleophile ucc.ie
Acetonitrile / WaterSolvent System ucc.ie
Triethylamine (Optional)Base / Catalyst researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving Methanesulfinyl Acetonitrile

Reaction Pathways and Transition States

The pathways of reactions involving Methanesulfonyl-acetonitrile are heavily influenced by its ability to act as a carbon nucleophile after deprotonation.

While Methanesulfonyl-acetonitrile can theoretically act as a substrate in nucleophilic substitution, its primary role in such reactions is that of a potent nucleophile. In the presence of a non-nucleophilic base, such as triethylamine (B128534), the methylene (B1212753) group is readily deprotonated to form a resonance-stabilized carbanion.

This carbanion, [CH₃SO₂CHCN]⁻, is a soft nucleophile and readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a single, concerted step where the carbanion attacks an electrophilic carbon center, displacing a leaving group. The transition state for this process involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-leaving group bond.

For example, in a reaction with an alkyl halide (R-X), the pathway is as follows: CH₃SO₂CH₂CN + Base ⇌ [CH₃SO₂CHCN]⁻ + Base-H⁺ [CH₃SO₂CHCN]⁻ + R-X → CH₃SO₂CH(R)CN + X⁻

The stereochemistry of such reactions, if occurring at a chiral center, would proceed with an inversion of configuration, a hallmark of the Sₙ2 mechanism. The rate of these reactions is dependent on the concentration of both the Methanesulfonyl-acetonitrile-derived carbanion and the alkyl halide.

The formation of sulfene (B1252967) (CH₂=SO₂) is a well-documented intermediate in reactions of methanesulfonyl chloride with bases like triethylamine. This occurs via an E1cb elimination mechanism where a proton is first removed from the methyl group, followed by the loss of the chloride ion.

However, this pathway is not characteristic of reactions involving Methanesulfonyl-acetonitrile. The structure of Methanesulfonyl-acetonitrile (CH₃SO₂CH₂CN) does not lend itself to the typical elimination reaction that forms sulfene. Likewise, methanesulfonyl triethylammonium (B8662869) intermediates are salts formed from the reaction of methanesulfonyl chloride and triethylamine. koreascience.kr These reactive species are specific to the chemistry of methanesulfonyl halides and are not observed as intermediates in reactions starting with Methanesulfonyl-acetonitrile.

Kinetic and Thermodynamic Considerations

While specific, detailed kinetic and thermodynamic studies for reactions of Methanesulfonyl-acetonitrile are not extensively documented in publicly available literature, the principles governing its reactivity can be understood from related systems. The rate and feasibility of its reactions are governed by kinetic parameters that describe the reaction speed and thermodynamic parameters that indicate the position of equilibrium.

Acetonitrile (B52724) is a common polar aprotic solvent for studying reaction kinetics, as it can dissolve polar and ionic species without participating in hydrogen bonding. researchgate.net A kinetic study of the Sₙ2 reaction between the anion of Methanesulfonyl-acetonitrile and an electrophile (e.g., benzyl (B1604629) bromide) in an acetonitrile solution would typically be conducted by monitoring the disappearance of a reactant or the appearance of a product over time, often using spectroscopic methods.

The reaction would be expected to follow second-order kinetics, being first-order with respect to the concentration of the Methanesulfonyl-acetonitrile anion and first-order with respect to the electrophile. The rate law would be expressed as: Rate = k[CH₃SO₂CHCN⁻][R-X]

A hypothetical dataset for such a rate study is presented below to illustrate the expected findings.

Interactive Table: Hypothetical Rate Data for the Reaction of [CH₃SO₂CHCN]⁻ with Benzyl Bromide in Acetonitrile at 25°C
ExperimentInitial [[CH₃SO₂CHCN]⁻] (M)Initial [Benzyl Bromide] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

From this data, doubling the concentration of either reactant doubles the initial rate, confirming the first-order dependence on each and allowing for the calculation of the rate constant, k.

Activation parameters provide insight into the transition state of a reaction. They are derived from studying the temperature dependence of the rate constant. Key parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).

For an Sₙ2 reaction involving the Methanesulfonyl-acetonitrile anion, a large, negative entropy of activation (ΔS‡) would be expected. This is because two reactant molecules (the anion and the electrophile) combine to form a single, more ordered transition state, resulting in a decrease in entropy. The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome.

The table below shows representative activation parameters for a comparable Sₙ2 reaction, illustrating the typical values that might be observed.

Interactive Table: Representative Activation Parameters for a Bimolecular Nucleophilic Substitution (Sₙ2) Reaction
ParameterSymbolTypical Value RangeSignificance
Enthalpy of ActivationΔH‡40 - 100 kJ/molEnergy required to reach the transition state.
Entropy of ActivationΔS‡-50 to -150 J/mol·KChange in order/disorder on forming the transition state. Negative value indicates a more ordered transition state.
Gibbs Free Energy of ActivationΔG‡80 - 120 kJ/molOverall barrier to reaction, combining enthalpy and entropy effects.

Solvent Effects in Acetonitrile-Mediated Reactions

The choice of solvent is critical in controlling reaction pathways and rates. Acetonitrile (CH₃CN) is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons for hydrogen bonding. wikipedia.org

In reactions involving anionic nucleophiles like the deprotonated form of Methanesulfonyl-acetonitrile, acetonitrile is an excellent solvent choice. Protic solvents (like water or methanol) would form a strong solvation shell around the anion via hydrogen bonding, stabilizing it and reducing its nucleophilicity and reactivity. Acetonitrile, lacking this ability, leaves the anion relatively "naked" and more reactive, thereby accelerating the rate of Sₙ2 reactions. wikipedia.orgnih.gov

Furthermore, the polarity of acetonitrile helps to dissolve the starting materials and stabilize the charge separation that can occur in the transition state of many nucleophilic reactions, further facilitating the process. mdpi.com Studies on nucleophilic reactions in methanol-acetonitrile mixtures show that as the proportion of acetonitrile increases, the nucleophilicity of anionic species is enhanced due to decreased hydrogen bonding from methanol. nih.gov This desolvation effect underscores the significant role acetonitrile plays in modulating reactivity.

Polarity and Aprotic Nature of Acetonitrile

Acetonitrile (CH₃CN) is classified as a polar aprotic solvent, a characteristic that defines its role in chemical reactions. quora.combyjus.com Its polarity originates from the significant difference in electronegativity between the carbon and nitrogen atoms of the nitrile group (-C≡N), which creates a strong dipole moment of approximately 3.2 to 3.9 Debye. quora.com This molecular structure, featuring a partial negative charge on the nitrogen atom and a partial positive charge on the central carbon atom, results in a high dielectric constant (around 36-37.5), enabling it to dissolve a wide range of polar compounds and ionic species. qiboch.commasterorganicchemistry.commdpi.com

Unlike protic solvents such as water or alcohols, acetonitrile is aprotic because it does not have a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. quora.com Consequently, it cannot act as a hydrogen bond donor, although its nitrogen atom with its lone pair of electrons can function as a hydrogen bond acceptor. byjus.com This inability to donate hydrogen bonds is a crucial factor in its chemical behavior, particularly in how it interacts with dissolved solutes. masterorganicchemistry.com The combination of high polarity and its aprotic nature makes acetonitrile an excellent medium for various chemical transformations, as it can support charged intermediates and reagents without participating in proton-transfer equilibria. byjus.comcommonorganicchemistry.com

Table 1: Physicochemical Properties of Acetonitrile

Property Value
Chemical Formula C₂H₃N
Molar Mass 41.05 g/mol
Appearance Colorless liquid
Density 0.786 g/mL
Boiling Point 81-82 °C
Melting Point -48 to -46 °C
Dipole Moment ~3.9 D
Dielectric Constant ~37.5

This table contains data compiled from multiple sources. quora.comcommonorganicchemistry.com

Influence on Reaction Rates and Selectivity

The distinct properties of acetonitrile as a solvent significantly influence the kinetics and outcomes of organic reactions. kangyangintl.com Its high polarity can stabilize polar transition states more effectively than nonpolar solvents, often leading to an acceleration of reaction rates. For reactions proceeding through charged intermediates, such as certain nucleophilic substitutions (SₙAr) and electrochemical processes, acetonitrile provides an effective medium that enhances reaction efficiency and yields. commonorganicchemistry.comkangyangintl.com

A key aspect of acetonitrile's influence stems from its aprotic character. In reactions involving anionic nucleophiles, acetonitrile does not form a strong solvation shell around the anion through hydrogen bonding. masterorganicchemistry.comscispace.com This "naked" or poorly solvated state of the anion increases its nucleophilicity and basicity compared to its state in protic solvents. scispace.comresearchgate.net This effect can dramatically accelerate reaction rates, a phenomenon well-documented for Sₙ2 type reactions. scispace.com

Furthermore, the choice of acetonitrile as a solvent can enhance selectivity. In oxidation reactions, such as the conversion of sulfides to sulfoxides, using aqueous acetonitrile can lead to high yields of the desired sulfoxide (B87167) with minimal overoxidation to the corresponding sulfone. organic-chemistry.orgsid.ir The solvent's ability to modulate reagent activity and stabilize specific intermediates is crucial for achieving high selectivity. kangyangintl.comsid.ir For instance, in certain electrochemical reactions, the use of acetonitrile leads to the preferential formation of desired products by altering the reaction pathway and reducing the formation of side-products. kangyangintl.com

Table 2: Effect of Acetonitrile on Selectivity in Sulfide Oxidation

Substrate Oxidizing System Solvent Product Yield (%)
Thioanisole NaBrO₃/NH₄Cl CH₃CN/H₂O Methyl phenyl sulfoxide 92
Dibenzyl sulfide NaBrO₃/NH₄Cl CH₃CN/H₂O Dibenzyl sulfoxide 90
Diphenyl sulfide NaOCl·5H₂O CH₃CN/H₂O Diphenyl sulfoxide 99

This table presents selected data on the selective oxidation of sulfides to sulfoxides in acetonitrile-containing solvent systems. organic-chemistry.orgsid.ir

Solvation of Anions and Cations in Acetonitrile

The solvation of ions in acetonitrile is dictated by its molecular structure and electronic properties. As a polar aprotic solvent, acetonitrile interacts differently with cations and anions. Cations are effectively solvated by acetonitrile molecules, which orient their partially negative nitrogen ends toward the positive charge. scispace.com The lone pair of electrons on the nitrogen atom facilitates strong ion-dipole interactions, creating a stable solvation shell around the cation. scispace.com For example, the coordination number for the sodium ion (Na⁺) in acetonitrile is estimated to be between 6 and 8, indicating a well-defined first solvation shell. researchgate.net

Applications of Methanesulfinyl Acetonitrile in Organic Synthesis

Reagent in C-C Bond Formation Reactions

While direct and extensive research on methanesulfinyl-acetonitrile as a primary reagent for carbon-carbon bond formation is still an evolving area, the inherent reactivity of the acetonitrile (B52724) moiety provides a strong basis for its utility in such reactions. Acetonitrile and its derivatives are well-established as valuable two-carbon building blocks in organic synthesis. The methyl group of acetonitrile is weakly acidic, allowing for deprotonation to form a nucleophilic carbanion that can participate in various C-C bond-forming reactions.

The presence of the methanesulfinyl group is anticipated to modulate the acidity of the α-protons, potentially facilitating carbanion formation under milder conditions compared to unsubstituted acetonitrile. This enhanced acidity would make it a more effective nucleophile in reactions such as aldol-type condensations with aldehydes and ketones, Michael additions to α,β-unsaturated systems, and alkylation reactions. The general scheme for such reactions would involve the deprotonation of this compound to form the corresponding carbanion, which then attacks an electrophilic carbon center, resulting in the formation of a new carbon-carbon bond. The versatility of this approach lies in the wide range of electrophiles that can be employed, leading to a diverse array of functionalized organic molecules.

Transition-metal catalyzed reactions also present a promising avenue for the application of this compound in C-C bond formation. The cleavage of the C-C bond in acetonitrile itself has been a subject of study, highlighting the potential for more complex transformations.

Role in Heterocyclic Compound Synthesis

Acetonitrile and its derivatives are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The reactivity of the nitrile group, coupled with the nucleophilicity of the α-carbon, allows for participation in cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

This compound can serve as a key synthon for the construction of various nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of pyrazoles, pyridines, and imidazoles. researchgate.netlongdom.org In these syntheses, the acetonitrile derivative can provide two carbon atoms and a nitrogen atom to the final heterocyclic ring. The methanesulfinyl group can act as a handle for further functionalization or be removed in a subsequent step. For example, in the synthesis of substituted pyridines, the carbanion of this compound could react with an appropriate α,β-unsaturated ketone or aldehyde, followed by cyclization and aromatization.

Furthermore, the sulfur atom in the methanesulfinyl group opens up possibilities for the synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles. The reaction of the carbanion with electrophilic sulfur reagents or subsequent intramolecular cyclization involving the sulfinyl group could lead to the formation of these important heterocyclic systems.

Heterocycle Class Potential Synthetic Route Role of this compound
PyrazolesReaction with hydrazine derivativesProvides a C-C-N fragment
PyridinesReaction with 1,5-dicarbonyl compounds or their equivalentsProvides two carbon atoms of the pyridine ring
ThiophenesReaction with α-haloketones followed by cyclizationSource of a two-carbon unit and potential for sulfur incorporation
ThiazolesReaction with α-halocarbonyl compounds and a sulfur sourceContributes a C-N fragment

Precursor for Advanced Organic Materials

The nitrile functionality is a key component in many advanced organic materials due to its electronic properties and ability to participate in polymerization and cross-linking reactions. While specific applications of this compound in this area are not yet widely reported, its structure suggests potential as a monomer or a precursor to monomers for the synthesis of functional polymers and materials.

The presence of the polar methanesulfinyl group could impart unique solubility and thermal properties to polymers derived from it. The nitrile group can undergo polymerization or be converted to other functional groups suitable for material science applications. For example, the nitrile group can be hydrolyzed to an amide or carboxylic acid, which can then be used in the synthesis of polyamides or polyesters. Furthermore, the potential for this molecule to engage in controlled radical polymerization could lead to the development of well-defined polymer architectures with novel properties. The ability of acetonitrile to dissolve a range of ionic and nonpolar compounds also points to the potential utility of its derivatives as components in material formulations. fishersci.com

Contributions to Complex Molecule Construction

The construction of complex organic molecules often requires the use of versatile building blocks that can introduce specific functionalities and stereocenters. This compound, with its multiple reactive sites, has the potential to be a valuable tool in multistep syntheses.

The sulfinyl group can serve as a chiral auxiliary, enabling stereoselective reactions at the adjacent carbon center. Deprotonation of a chiral, non-racemic this compound derivative would generate a stereodefined carbanion. The subsequent reaction of this carbanion with an electrophile would proceed with a high degree of diastereoselectivity, allowing for the controlled introduction of a new stereocenter. The sulfinyl group can then be removed or transformed into other functional groups, making this a powerful strategy for asymmetric synthesis.

Moreover, the nitrile group can be readily converted into other important functional groups such as amines, aldehydes, and carboxylic acids, providing synthetic flexibility in the elaboration of complex molecular skeletons. This versatility allows for the incorporation of the two-carbon unit of this compound into a larger molecule, with the nitrile and sulfinyl groups serving as handles for subsequent transformations.

Utilization in Diazo Transfer Processes

One of the significant applications related to the methanesulfinyl moiety is in the realm of diazo transfer reactions. While not a direct application of this compound itself, the closely related compound, methanesulfonyl azide (B81097) (MsN₃), is a widely used reagent for the transfer of a diazo group to an active methylene (B1212753) compound. ucc.ieresearchgate.net Methanesulfonyl azide can be generated in situ from methanesulfonyl chloride and sodium azide, a process that has been studied to improve safety and efficiency. ucc.ie

The diazo transfer reaction is a powerful method for the synthesis of diazo compounds, which are themselves versatile intermediates in organic synthesis, participating in reactions such as carbene and nitrene insertions, cyclopropanations, and the Wolff rearrangement. The general process involves the reaction of an active methylene compound with a sulfonyl azide, such as methanesulfonyl azide, in the presence of a base.

The use of methanesulfonyl azide in continuous flow processes has been explored to safely handle this potentially hazardous reagent. researchgate.netnih.gov This approach allows for the in situ generation and immediate use of the diazo transfer reagent, minimizing the risks associated with its accumulation.

Parameter Description Reference
ReagentMethanesulfonyl azide (MsN₃) ucc.ieresearchgate.net
PrecursorsMethanesulfonyl chloride, Sodium azide ucc.ie
Reaction TypeDiazo Transfer ucc.ieresearchgate.net
Key IntermediatesDiazo compounds ucc.ie
Safety ConsiderationIn situ generation, continuous flow researchgate.netnih.gov

Potential in Nucleotide Chemistry

The modification of oligonucleotides is a critical area of research for the development of therapeutic agents and diagnostic tools. The introduction of modified internucleotide linkages can enhance properties such as nuclease resistance, binding affinity, and cellular uptake.

The methanesulfonyl group has been incorporated into the phosphoramidate linkage of oligonucleotides, creating what is known as a mesyl phosphoramidate linkage. researchgate.net This modification has been shown to have beneficial effects, including improved RNA binding affinity and nuclease stability compared to the widely used phosphorothioate modification. researchgate.net Oligonucleotides containing these modified linkages have been investigated as antisense agents. researchgate.net

Acetonitrile plays a crucial role as a solvent in the automated solid-phase synthesis of DNA and RNA oligonucleotides. fishersci.com Its ability to dissolve the phosphoramidite building blocks and other reagents, combined with its low viscosity and chemical inertness under the reaction conditions, makes it an ideal medium for these syntheses. fishersci.comsigmaaldrich.com The use of this compound itself in this context has not been explored, but the established roles of both the methanesulfonyl group and acetonitrile in nucleotide chemistry suggest potential avenues for future research. For instance, derivatives of this compound could potentially be developed as novel modifying agents for oligonucleotides.

Formation of N-(methanesulfonyl)-phosphoramidate Internucleotide Groups

The introduction of N-(methanesulfonyl)-phosphoramidate (MsPA) linkages into oligonucleotides represents a strategic modification to enhance their therapeutic potential. researchgate.netpnas.orgoup.compnas.orgfrontiersin.org These groups can be incorporated into an oligonucleotide sequence at any internucleotidic position, offering a versatile tool for fine-tuning the properties of the resulting molecule. researchgate.net The synthesis of these modified oligonucleotides is achieved through a robust and efficient solid-phase synthesis methodology. researchgate.net

The core of this transformation involves the reaction of methanesulfonyl azide (also known as mesyl azide) with a trivalent phosphite triester intermediate. researchgate.netoup.com This phosphite triester is generated in situ during standard automated solid-phase oligonucleotide synthesis following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. researchgate.netoup.com The MsPA linkage is formed by a Staudinger reaction between the methanesulfonyl azide and the phosphite intermediate. oup.com A key advantage of this method is the stability of the resulting N-(methanesulfonyl)-phosphoramidate group to the conditions typically employed in oligonucleotide synthesis, including the acidic detritylation steps and the final deprotection and cleavage from the solid support using concentrated aqueous ammonia or methylamine. researchgate.net

The resulting mesyl phosphoramidate oligonucleotides have demonstrated promising properties. They are capable of forming stable complementary duplexes with both single-stranded DNA and RNA. researchgate.net Notably, the stability of duplexes with DNA is comparable to that of native DNA:DNA duplexes, and while the stability with RNA is slightly reduced compared to native DNA:RNA duplexes, it remains significant. researchgate.net These characteristics, coupled with the ability to recruit RNase H for the cleavage of the target RNA strand, position mesyl phosphoramidate oligonucleotides as attractive candidates for antisense therapeutic agents. researchgate.netpnas.org

PropertyObservationReference
Synthesis MethodAutomated solid-phase synthesis with Staudinger reaction researchgate.netoup.com
Key ReagentMethanesulfonyl azide (Mesyl azide) researchgate.netoup.com
StabilityStable to standard oligonucleotide synthesis conditions researchgate.net
HybridizationForms stable duplexes with DNA and RNA researchgate.net
Potential ApplicationAntisense therapeutic agents researchgate.netpnas.org
Key Features of N-(methanesulfonyl)-phosphoramidate Oligonucleotides

Staudinger Reaction in Phosphoramidite Synthesis

The Staudinger reaction is a powerful chemical transformation that has found widespread application in organic synthesis, particularly in the field of bioconjugation. thermofisher.combiosyn.com The reaction classically involves the reaction of an azide with a phosphine to form an aza-ylide intermediate. thermofisher.com In the context of phosphoramidite synthesis of modified oligonucleotides, a variation of this reaction is employed where an electron-deficient organic azide, such as a sulfonyl azide, reacts with a phosphite triester. nih.govnih.gov This reaction is a cornerstone for the introduction of N-sulfonyl phosphoramidate linkages.

In the automated solid-phase synthesis of oligonucleotides, the standard oxidation step, which converts the newly formed phosphite triester (P(III)) to a phosphotriester (P(V)) using aqueous iodine, is replaced by the Staudinger reaction. mdpi.comnih.govresearchgate.net A solution of methanesulfonyl azide in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and toluene, is introduced to the solid-support-bound oligonucleotide. researchgate.netoup.compnas.orgnih.gov The reaction proceeds efficiently to yield the desired N-(methanesulfonyl)-phosphoramidate internucleotide linkage.

The versatility of the Staudinger reaction in this context allows for the site-specific incorporation of the modification. researchgate.net By simply substituting the standard oxidizing agent with the methanesulfonyl azide solution at a specific cycle of the synthesis, a single MsPA linkage can be introduced at a predetermined position within the oligonucleotide chain. This precise control is crucial for studying the structure-activity relationships of modified oligonucleotides and for optimizing their therapeutic efficacy.

Step in Phosphoramidite SynthesisStandard ProcedureModified Procedure for MsPA FormationReference
CouplingPhosphoramidite coupling to form phosphite triesterPhosphoramidite coupling to form phosphite triester researchgate.netoup.com
Oxidation/ModificationOxidation with aqueous iodineStaudinger reaction with methanesulfonyl azide researchgate.netoup.commdpi.comnih.govresearchgate.net
CappingAcetylation of unreacted 5'-hydroxyl groupsAcetylation of unreacted 5'-hydroxyl groups oup.com
DetritylationRemoval of the 5'-dimethoxytrityl (DMTr) groupRemoval of the 5'-dimethoxytrityl (DMTr) group researchgate.net
Comparison of Standard and Modified Phosphoramidite Synthesis Cycles

The successful application of the Staudinger reaction in phosphoramidite synthesis has opened up new avenues for the creation of novel oligonucleotide analogues with tailored properties. The ability to introduce N-(methanesulfonyl)-phosphoramidate groups with high efficiency and specificity provides a powerful tool for the development of next-generation nucleic acid-based therapeutics.

Spectroscopic and Computational Analysis of Methanesulfinyl Acetonitrile

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the molecular structure and bonding of chemical compounds. For a compound like (Methylsulfonyl)acetonitrile, a combination of NMR, IR, and mass spectrometry would be typically employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Studies: In the ¹H NMR spectrum of (Methylsulfonyl)acetonitrile, one would expect to observe signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The chemical shifts and coupling patterns of these signals would be indicative of their electronic environment, influenced by the adjacent sulfonyl and nitrile groups.

¹³C NMR Studies: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the methyl, methylene, and nitrile groups, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For (Methylsulfonyl)acetonitrile, characteristic absorption bands would be expected for:

The C≡N (nitrile) stretching vibration.

The S=O (sulfonyl) stretching vibrations (symmetric and asymmetric).

C-H stretching and bending vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of (Methylsulfonyl)acetonitrile would show a molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns that can be used to deduce its structure.

Spectroelectrochemistry for Redox Studies

Spectroelectrochemistry is a powerful technique that provides in-situ spectroscopic data during an electrochemical process, offering insights into the electronic structure of reactants, intermediates, and products of redox reactions. For organosulfur compounds, this method is instrumental in understanding their redox mechanisms. nih.gov While specific spectroelectrochemical studies on Methanesulfinyl-acetonitrile are not extensively documented in the reviewed literature, the behavior of related organosulfur compounds can provide valuable insights.

The redox chemistry of organosulfur compounds is of significant interest, particularly in the context of energy storage, where they have been explored as cathode materials in rechargeable batteries. rsc.orgsurrey.ac.uk The electrochemical behavior is profoundly influenced by the organic groups attached to the sulfur atom. nih.gov In the case of this compound, the sulfinyl group (-S(O)-) and the electron-withdrawing acetonitrile (B52724) group (-CH2CN) are expected to play crucial roles in its redox properties.

Generally, the oxidation of sulfoxides can occur at the sulfur atom, while reduction can lead to the formation of sulfides. The presence of the acetonitrile group can influence the stability of any charged intermediates formed during these redox processes. Spectroelectrochemical techniques, such as UV-Vis or IR spectroelectrochemistry, could be employed to monitor the changes in the electronic transitions or vibrational modes of this compound upon oxidation or reduction. For instance, changes in the C≡N stretching frequency in the IR spectrum could indicate alterations in the electron density around the acetonitrile moiety during a redox event. mdpi.com

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to examine the structure, reactivity, and properties of molecules like this compound at the atomic level. researchgate.netresearchgate.netfaccts.de

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. cmu.edu DFT calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. researchgate.netfaccts.denih.gov

Key parameters that can be obtained from DFT calculations for this compound include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are crucial for understanding reactivity.

Below is an illustrative table of typical parameters that could be obtained from a DFT calculation on this compound, performed at a common level of theory (e.g., B3LYP/6-31G*).

ParameterPredicted Value
S=O Bond Length~1.5 Å
C-S Bond Length~1.8 Å
C≡N Bond Length~1.15 Å
HOMO Energy-
LUMO Energy-
Dipole Moment-
Note: The values in this table are representative and would need to be calculated specifically for this compound.

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms and predicting the selectivity of chemical transformations. faccts.de For this compound, this can involve studying reactions such as the Pummerer rearrangement, which is common for sulfoxides. acs.orgbritannica.com

Theoretical calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. rsc.org The calculated activation energies for different pathways allow for the prediction of the most favorable reaction route and the expected product distribution. For instance, in the case of reactions involving the α-carbon (the carbon adjacent to the sulfoxide (B87167) group), DFT can help predict the stereoselectivity of the reaction. rsc.org The acidity of the α-protons in this compound, a key factor in its reactivity as a carbanion precursor, can also be accurately predicted. acs.orgresearchgate.net

The intermolecular interactions of this compound are critical to understanding its physical properties, such as boiling point and solubility, as well as its behavior in solution. Computational models can provide detailed insights into the nature and strength of these interactions. researchgate.net The polar sulfoxide group and the nitrile group suggest that dipole-dipole interactions and potentially weak hydrogen bonds will be significant. aip.org

Computational studies on acetonitrile dimers and clusters have shown the importance of antiparallel dipole alignments. researchgate.net For this compound, interactions with other molecules, including itself (self-association) or solvent molecules, can be modeled. Quantum chemical calculations can quantify the binding energies of different dimeric configurations, revealing the most stable arrangements. Techniques such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions. researchgate.net

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Quantum chemical models are essential for understanding these solvation phenomena. acs.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to approximate the effect of the solvent as a continuous dielectric medium. faccts.deacs.orgpyscf.orgwikipedia.org

These models can be used in conjunction with DFT to calculate properties of this compound in different solvents, such as:

Solvation Free Energy: The energy change associated with transferring the molecule from the gas phase to a solvent.

Solvent Effects on Geometry and Spectra: How the solvent environment alters the molecule's structure and its predicted spectroscopic signatures.

Solvent Effects on Reactivity: How the solvent can influence reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products. mdpi.com

For a more detailed picture, explicit solvation models, where individual solvent molecules are included in the calculation, can be employed, though at a higher computational cost. These models are particularly useful for studying specific solute-solvent interactions like hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methanesulfinyl-acetonitrile, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via sulfoxidation of methylthio-acetonitrile using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in a polar aprotic solvent (e.g., dichloromethane). Purity optimization involves controlling reaction temperature (0–5°C for mCPBA) to minimize over-oxidation and byproduct formation . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (acetonitrile/water mixtures) is critical. Validate purity using HPLC with a mobile phase of methanol-acetonitrile-pH 7.2 buffer (e.g., 87.5:12.5 ratio) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for structural confirmation. Key peaks include the sulfinyl group’s resonance at δ ~2.8–3.2 ppm (¹H) and the nitrile carbon at δ ~115–120 ppm (¹³C). Infrared (IR) spectroscopy should confirm the S=O stretch (~1030–1060 cm⁻¹) and C≡N stretch (~2240 cm⁻¹). Mass spectrometry (HRMS-ESI) must report the molecular ion [M+H]⁺ with <2 ppm error. For reproducibility, include full experimental parameters (e.g., solvent, temperature) .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under ambient light, humidity, and temperature (e.g., 4°C vs. 25°C). Use accelerated stability testing via HPLC to monitor degradation products. Store in amber vials under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation. Report degradation kinetics (e.g., half-life at 40°C/75% RH) and identify major degradation pathways (e.g., hydrolysis of the sulfinyl group) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitutions, and how can computational modeling validate these pathways?

  • Methodological Answer : The sulfinyl group acts as an electron-withdrawing group, polarizing the adjacent nitrile and enhancing electrophilicity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for SN2 reactions. Compare experimental kinetic data (e.g., rate constants with varying nucleophiles) to simulated barriers. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution at reactive sites .

Q. How can contradictory data in solvent effects on this compound’s reactivity be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity or proticity differences. Design a systematic study using Kamlet-Taft solvent parameters (π*, α, β) to correlate reactivity (e.g., reaction rates in DMSO vs. THF). Employ multivariate regression to isolate dominant solvent effects. Validate using controlled experiments with deuterated solvents (e.g., D₂O vs. H₂O) to assess hydrogen-bonding impacts .

Q. What advanced analytical strategies address challenges in quantifying trace impurities in this compound?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). For sub-ppm detection, employ isotope dilution (e.g., ¹³C-labeled internal standards). Validate method robustness via ICH Q2(R1) guidelines, including LOD/LOQ (<0.1% w/w) and recovery studies (spiked impurities at 0.05–1.0%) .

Q. How can structure-property relationships guide the design of this compound derivatives for catalytic applications?

  • Methodological Answer : Perform Hammett σ⁺ analysis to quantify electronic effects of substituents on the sulfinyl group. Screen derivatives in model reactions (e.g., cyanation of aryl halides) and correlate activity with steric/electronic parameters (Taft’s Es, σm). Use X-ray crystallography to resolve steric clashes in transition metal complexes .

Data Presentation and Reproducibility

Q. What are the best practices for presenting conflicting spectral data in publications?

  • Methodological Answer : Report raw data (e.g., NMR FIDs, HPLC chromatograms) in supplementary materials. Annotate discrepancies (e.g., solvent-induced peak splitting) and provide alternative interpretations. Use statistical tools (e.g., ANOVA for replicate analyses) to highlight significant variations .

Q. How to ensure experimental reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document critical process parameters (CPPs) like mixing efficiency, heating/cooling rates, and quenching methods. Use Design of Experiments (DoE) to identify scale-sensitive variables (e.g., exothermicity control). Share detailed protocols for purification, including column packing density and solvent gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.